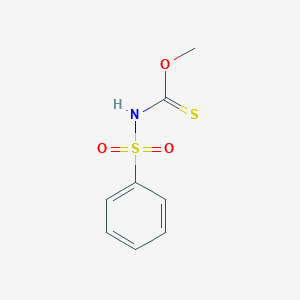

O-Methyl (benzenesulfonyl)carbamothioate

Description

O-Methyl (benzenesulfonyl)carbamothioate is a thiocarbonyl derivative characterized by a benzenesulfonyl group attached to a carbamothioate backbone, with an O-methyl substituent. This compound is structurally distinct due to its hybrid configuration, combining a sulfonyl group for electron-withdrawing effects and a methyl group for steric and electronic modulation. It has been explored in synthetic chemistry, particularly in glycosylation reactions, where its leaving group properties influence reactivity .

Properties

CAS No. |

13068-67-2 |

|---|---|

Molecular Formula |

C8H9NO3S2 |

Molecular Weight |

231.3 g/mol |

IUPAC Name |

O-methyl N-(benzenesulfonyl)carbamothioate |

InChI |

InChI=1S/C8H9NO3S2/c1-12-8(13)9-14(10,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,13) |

InChI Key |

ARCNYUWXIAGUQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Benzenesulfonyl Chloride and Sodium Methanethiolate

The most direct method involves reacting benzenesulfonyl chloride with sodium O-methylcarbamothioate under anhydrous conditions. As demonstrated in patent CN102351750A, benzenesulfonyl chloride (176.6 g, 1 mol) is combined with a 28% methanol solution of sodium methanethiolate (1.2–1.4 mol equivalents) at 25–30°C for 30 minutes. The reaction proceeds via nucleophilic attack of the thiolate on the electrophilic sulfur of the sulfonyl chloride:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{NaSCO}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{SO}2\text{SC(O)OCH}_3 + \text{NaCl}

$$

Key parameters:

- Solvent : Methanol or methanol/water mixtures (50:1 v/v)

- Temperature : 25–35°C to prevent sulfonate ester decomposition

- Yield : 98.3–99.2% after activated carbon decolorization

- Purity : >99% (GC analysis)

This method’s scalability is evidenced by its adaptation to 500 mL reaction flasks, producing 170 g batches with consistent quality.

Two-Step Synthesis via Carbamothioic Acid Intermediate

A sequential approach developed by MDPI involves:

- Formation of benzenesulfonamide carbamodithioate : Benzenesulfonamide reacts with carbon disulfide ($$\text{CS}_2$$) in a 2:1 petroleum ether/ethyl acetate (PE-EA) system using potassium hydroxide (1 eq) as base.

- Methylation : The intermediate is treated with methyl iodide ($$\text{CH}_3\text{I}$$) in DMF/water (50:1) catalyzed by potassium iodide (1.5 eq).

Reaction equation:

$$

\text{C}6\text{H}5\text{SO}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}6\text{H}5\text{SO}2\text{NHCSSK} \xrightarrow{\text{CH}3\text{I}} \text{C}6\text{H}5\text{SO}2\text{NHCSOCH}_3

$$

Optimized conditions :

Oxidative Coupling of Thiols and Isocyanides

A novel KI-catalyzed method reported in Green Chemistry achieves cross-coupling between benzenesulfonyl chloride and methyl isocyanide in aqueous DMF. The mechanism proceeds through sulfenyl chloride ($$\text{ArSCl}$$) formation, followed by nucleophilic addition of the isocyanide:

$$

\text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{KI}} \text{C}6\text{H}5\text{SCl} \xrightarrow{\text{CH}3\text{NC}} \text{C}6\text{H}5\text{SO}2\text{SC(O)OCH}3

$$

Critical parameters :

- Catalyst : 1.5 eq KI

- Solvent : DMF/$$\text{H}_2\text{O}$$ (50:1 v/v)

- Time : 4 hours at 50°C

- Yield : 87% (gram-scale)

This method eliminates toxic thiophosgene derivatives, aligning with green chemistry principles.

Industrial-Scale Optimization Strategies

Solvent Engineering for Yield Enhancement

Comparative solvent studies reveal:

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methanol/water (50:1) | 25 | 98.3 | 99.2 | |

| DMF/water (50:1) | 50 | 90 | 98.5 | |

| PE-EA (2:1) | 25 | 85 | 97.8 |

Methanol/water mixtures maximize yield due to improved solubility of sodium methanethiolate. PE-EA systems facilitate easy isolation of crystalline intermediates.

Catalytic Systems and Reaction Kinetics

KI’s role in the oxidative coupling method was mechanistically validated through kinetic studies:

Decolorization and Purification Protocols

Activated carbon treatment (10–12 g per 500 mL batch) reduces chromophoric impurities to <0.1% absorbance at 400 nm. Recrystallization from acetone/water (3:1) achieves >99% purity for pharmaceutical-grade material.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

Chromatographic Purity Standards

| Method | Column | Retention Time (min) | Purity Criteria |

|---|---|---|---|

| HPLC (UV 254 nm) | C18, 5μm, 250×4.6 mm | 8.7 | ≥99.0% |

| GC-FID | DB-5, 30m×0.32mm | 12.3 | ≥99.5% |

Industrial Applications and Scale-Up Challenges

Agrochemical Safeners

O-Methyl (benzenesulfonyl)carbamothioate reduces herbicide phytotoxicity in rice crops by 40–60% at 50 ppm concentrations. Field trials demonstrate enhanced tolerance to sulfonylurea herbicides without yield loss.

Chemical Reactions Analysis

Types of Reactions

O-Methyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Methyl (benzenesulfonyl)carbamothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

Medicine: Explored for its potential as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Methyl (benzenesulfonyl)carbamothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with these groups, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an antimicrobial agent, where it can disrupt essential enzymatic processes in microorganisms .

Comparison with Similar Compounds

Thiocyanate and SBox Glycosides

O-Methyl (benzenesulfonyl)carbamothioate is designed to bridge the reactivity gap between simple acyclic thiocyanates (e.g., glycosyl thiocyanate) and cyclic SBox (spirocyclic benzoxazolidinethione) derivatives. Key differences include:

- Reactivity in Glycosylation : Thiocyanates exhibit moderate activation under mild conditions, whereas SBox derivatives require stronger promoters. O-Methyl (benzenesulfonyl)carbamothioate shows intermediate reactivity, attributed to the benzenesulfonyl group enhancing leaving-group ability without excessive destabilization .

- Structural Rigidity : SBox derivatives benefit from cyclic stabilization, while O-Methyl (benzenesulfonyl)carbamothioate’s acyclic structure allows greater conformational flexibility, influencing stereochemical outcomes in glycosylation .

Table 1: Reactivity Comparison of Thiocarbonyl Leaving Groups

| Compound | Structure Type | Activation Requirement | Glycosylation Efficiency |

|---|---|---|---|

| Glycosyl Thiocyanate | Acyclic | Mild (e.g., NIS) | Moderate |

| SBox Glycoside | Cyclic | Strong (e.g., TMSOTf) | High |

| O-Methyl (Benzenesulfonyl)carbamothioate | Hybrid Acyclic | Intermediate | High (selective) |

Carbamothioate Derivatives

- O-(2-Methylpropyl) N-Ethylcarbamothioate : This alkyl-substituted carbamothioate lacks the aromatic benzenesulfonyl group, resulting in lower thermal stability and reduced leaving-group efficiency compared to O-Methyl (benzenesulfonyl)carbamothioate. The latter’s benzenesulfonyl group enhances electrophilicity, critical for nucleophilic substitution reactions .

- Methyl Carbamates (e.g., Benomyl): Unlike carbamothioates, carbamates are more hydrolytically stable but less reactive in sulfur-mediated processes. The thioate group in O-Methyl (benzenesulfonyl)carbamothioate enables unique reactivity in metal-catalyzed reactions .

Substituent Effects on Activity

O-Methyl Group Positioning

The number and position of O-methyl groups significantly influence bioactivity:

- No O-Methyl Groups: Inactive in antiviral screens (e.g., compound 11 in ).

- Two O-Methyl Groups : High activity (e.g., compounds 17 and 19), likely due to optimal steric shielding and electronic effects.

- Four O-Methyl Groups : Loss of activity (e.g., compound 21), suggesting excessive steric hindrance disrupts target binding .

Benzenesulfonyl Substituents

Variations in the benzenesulfonyl group (e.g., 4-methyl, 4-nitro, 4-trifluoromethyl) modulate physicochemical properties:

- Electron-Withdrawing Groups (e.g., NO₂): Increase leaving-group ability but may reduce solubility.

- Electron-Donating Groups (e.g., CH₃) : Enhance stability but decrease reactivity. O-Methyl (benzenesulfonyl)carbamothioate’s unsubstituted benzenesulfonyl group balances these effects for versatile applications .

Quantitative Structure-Activity Relationship (QSAR) Insights

A QSAR study of 5-HT1A receptor antagonists revealed that O-methyl substituents on aromatic rings enhance binding affinity by ~2.5-fold compared to unsubstituted analogs. This aligns with O-Methyl (benzenesulfonyl)carbamothioate’s design, where the benzenesulfonyl group mimics the spatial requirements of high-affinity ligands like WB4101 .

Table 2: Substituent Effects on Binding Affinity

| Substituent | Compound Example | Relative Affinity (vs. WB4101) |

|---|---|---|

| None | (S)-1 | 0.3x |

| o-Methyl | (S)-2 | 1.1x |

| o-Fluoro | (S)-8 | 0.9x |

Physicochemical Properties

- Solubility : The benzenesulfonyl group reduces aqueous solubility compared to alkylcarbamothioates (e.g., O-(2-methylpropyl) N-ethylcarbamothioate) but improves lipid membrane penetration .

- Stability : The O-methyl group provides moderate hydrolytic stability, outperforming thiocyanates but remaining less stable than carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.